2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core substituted with a phenyl group at the 2-position and a piperidin-3-yl ethyl group at the 4-position, making it a unique structure with potential pharmacological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammation .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the piperidin-3-yl ethyl group.
4-(2-(Piperidin-3-yl)ethyl)quinoline: Lacks the phenyl group at the 2-position.
Uniqueness: 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the phenyl and piperidin-3-yl ethyl groups enhances its potential as a multifunctional molecule in various applications .
Properties
CAS No. |
77472-99-2 |
---|---|
Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-phenyl-4-(2-piperidin-3-ylethyl)quinoline |
InChI |
InChI=1S/C22H24N2/c1-2-8-18(9-3-1)22-15-19(13-12-17-7-6-14-23-16-17)20-10-4-5-11-21(20)24-22/h1-5,8-11,15,17,23H,6-7,12-14,16H2 |
InChI Key |
BRSGIGKMAFNWJD-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(CNC1)CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Synonyms |
PK 9084 PK-9084 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.